molecular formula C7H9F3N4 B13073169 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13073169
M. Wt: 206.17 g/mol
InChI Key: OPHZZIQMFIYRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole and pyrimidine ring system. The methyl group at the 7-position and the trifluoromethyl (CF₃) group at the 2-position confer unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioactivity. These features make it a versatile scaffold in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

7-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H9F3N4/c1-4-2-3-11-6-12-5(7(8,9)10)13-14(4)6/h4H,2-3H2,1H3,(H,11,12,13)

InChI Key

OPHZZIQMFIYRSK-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific reaction conditions . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimalarial Activity
  • Target Compound : The CF₃ group at position 2 enhances binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) via hydrogen bonding, leading to IC₅₀ values as low as 0.023 µM. Selectivity indices (SI) range up to 18,478, indicating low cytotoxicity .
  • Analog 1 : 5-Methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)triazolopyrimidine. Despite similar CF₃ substitution, this derivative showed poor antimalarial activity due to insufficient mimicry of chloroquine’s pharmacophore .
  • Analog 2 : 7-Chloro-5-(4-(trifluoromethyl)phenyl)triazolopyrimidine (5j). Substitution with chloro and aryl groups shifts activity toward anti-tubercular applications, with efficacy against Mycobacterium tuberculosis .
Anticancer Activity
  • Analog 3: 5-Chloro-6-(trifluorophenyl)-N-fluoroalkyltriazolopyrimidines. These derivatives inhibit tubulin polymerization via non-competitive binding with vinca alkaloids. The CF₃ group at the phenyl ring ortho position is critical for potency .
Antibacterial Activity
  • Analog 4 : 6-[3-(Trifluoromethyl)phenyl]triazolopyrimidine (5h). Fluorinated aryl substituents improve antibacterial activity, as confirmed by X-ray crystallography and NMR studies .

Physicochemical and Energetic Properties

  • Analog 6 : 2-Nitro-5,7-bis(trifluoromethyl)triazolopyrimidine (Group A). The nitro group increases heat of formation (HOF) by 38%, enhancing detonation velocity (9,150 m/s) and pressure (34.5 GPa). CF₃ groups improve thermal stability .
  • Analog 7 : 5-Methyl-2-nitro-7-trifluoromethyl-triazolopyrimidine (Group B). Methyl substitution reduces density (1.83 g/cm³ vs. 1.91 g/cm³ for Group A) but maintains favorable detonation properties .

Structure-Activity Relationship (SAR) Analysis

Position Substituent Impact on Activity Example Compounds
2-position CF₃ Enhances PfDHODH inhibition (IC₅₀ < 0.1 µM) and metabolic stability Target compound, 5h
2-position NO₂ Increases HOF and detonation performance in energetic materials Group A, Group B
5-position Aryl (e.g., CF₃Ph) Improves tubulin binding for anticancer activity Analog 3
7-position Chloro Shifts activity to anti-tubercular applications 5j
7-position N,N-diethylamine Mimics chloroquine pharmacophore but reduces antimalarial efficacy Analog 1

Key Research Findings

Antimalarial Optimization : The trifluoromethyl group at position 2 is a key determinant of PfDHODH inhibition, but synergistic effects with 7-position amines (e.g., piperazine) are required for high SI values .

Energetic Materials: Nitro-substituted analogs (Group A–C) exhibit superior detonation properties compared to non-fluorinated triazolopyrimidines, with Group A achieving the highest HOF (382 kJ/mol) .

Anticancer Mechanism: Triazolopyrimidines with CF₃ and fluoroalkylamino groups bypass multidrug resistance mechanisms, enabling efficacy in paclitaxel-resistant cancers .

Biological Activity

7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1696952-69-8) is a heterocyclic compound classified as a triazolopyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and neurodegenerative diseases. Its structural features, including a trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.

  • Molecular Formula : C₇H₉F₃N₄
  • Molecular Weight : 206.17 g/mol
  • CAS Number : 1696952-69-8

The biological activity of this compound has been studied extensively. It primarily acts by inhibiting key signaling pathways involved in cancer progression. Notably:

  • Inhibition of ERK Pathway : The compound inhibits the extracellular signal-regulated kinase (ERK) signaling pathway. This leads to reduced phosphorylation levels of ERK1/2 and other associated proteins, which are crucial in cell proliferation and survival pathways in cancer cells.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon), and Jurkat (leukemia).
  • IC₅₀ Values : Certain derivatives showed IC₅₀ values ranging from 60 to 101 nM against these cell lines. For example:
    • Compound with a 3-phenylpropylamino moiety displayed an IC₅₀ of 83 nM against HeLa cells .

The mechanism by which these compounds exert their antiproliferative effects includes:

  • Tubulin Polymerization Inhibition : The compounds inhibit tubulin polymerization more potently than established chemotherapeutics like combretastatin A-4 (CA-4). This was evidenced by their ability to disrupt microtubule dynamics, leading to G2/M phase accumulation and apoptotic cell death in cancer cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the pharmacokinetic properties of the molecule. SAR studies indicate that modifications at various positions on the triazolopyrimidine scaffold can lead to variations in biological activity:

  • Electron-Withdrawing vs. Electron-Releasing Groups : Substituents such as halogens or methoxy groups at specific positions have been shown to influence the potency and selectivity of these compounds against cancer cells .

Case Studies

  • Zebrafish Embryo Model : One study demonstrated that specific derivatives significantly inhibited HeLa cell growth when tested in zebrafish embryos, indicating potential for in vivo applications .
  • Neurodegenerative Disease Potential : Other research has explored the use of triazolopyrimidine derivatives as microtubule stabilizers for treating Alzheimer’s disease. These compounds showed favorable ADME-PK properties including brain penetration and oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.